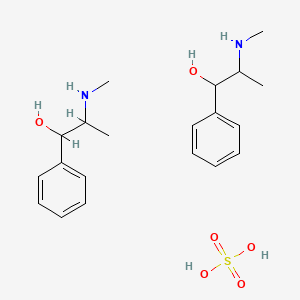

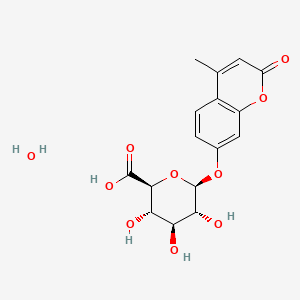

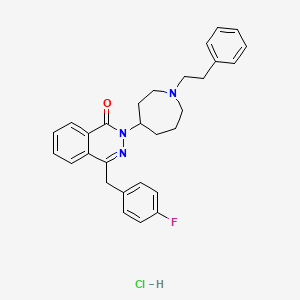

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

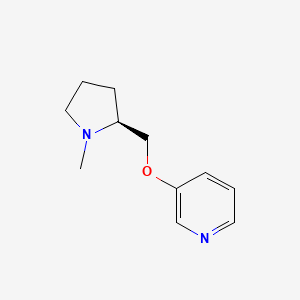

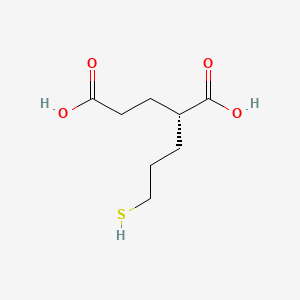

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as FMPZ and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various medical applications.

Wissenschaftliche Forschungsanwendungen

Antiallergic and Antiasthmatic Properties

1(2H)-Phthalazinone derivatives, particularly Azelastine hydrochloride, have demonstrated significant efficacy as antiallergic and antiasthmatic agents. These compounds show potential in inhibiting leukotriene-mediated allergic bronchospasm and are effective in treating asthma and allergic rhinitis. They also exhibit a marked inhibition of the generation of oxygen radicals in alveolar macrophages, indicating a multifaceted approach to asthma therapy (Chand et al., 1986).

Mast Cell Stabilization

These compounds have been found to inhibit allergic histamine release from isolated mesenteric mast cells of sensitized guinea pigs, pointing towards their role in stabilizing mast cells and mitigating allergic reactions (Fischer & Schmutzler, 1981).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of Azelastine, a 1(2H)-Phthalazinone derivative, has been extensive. Studies have shown the involvement of cytochrome P-450 enzymes in the N-demethylation of Azelastine, a major metabolic pathway for this compound (Imai et al., 1999).

Polymer Chemistry Applications

1(2H)-Phthalazinone and its derivatives have been studied for their utility in polymer chemistry. They serve as key components in the synthesis of polymers, such as poly(phthalazinone ether)s, which exhibit good thermal properties and solubility in organic solvents (Jing et al., 2010). Additionally, fluorinated polyamides derived from these compounds have been explored for their solubility and thermal stability (Wang et al., 2007).

Therapeutic Potential in Various Models

1(2H)-Phthalazinone derivatives have been tested for their therapeutic potential in various experimental models, including effects on vascular permeability in hypersensitivity reactions and the central nervous system. These studies highlight the diverse potential applications of these compounds in therapeutic settings (Tanigawa et al., 1981; Kaneko et al., 1981).

Eigenschaften

CAS-Nummer |

110406-33-2 |

|---|---|

Produktname |

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride |

Molekularformel |

C₂₉H₃₁ClFN₃O |

Molekulargewicht |

492 g/mol |

IUPAC-Name |

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |

InChI-Schlüssel |

KBNISKYDAJMVNI-UHFFFAOYSA-N |

SMILES |

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |

Kanonische SMILES |

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |

Verwandte CAS-Nummern |

135381-77-0 (Parent) |

Synonyme |

D18024 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.